molecular formula C7H14ClNO3 B13577074 methyl2-(aminomethyl)oxolane-3-carboxylatehydrochloride,Mixtureofdiastereomers

methyl2-(aminomethyl)oxolane-3-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B13577074
M. Wt: 195.64 g/mol
InChI Key: FESWYXKDUSTITA-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with a molecular formula of C7H14ClNO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride typically involves the reaction of oxolane derivatives with aminomethyl groups under specific conditions. One common method involves the esterification of oxolane-3-carboxylic acid with methanol in the presence of a catalyst, followed by the introduction of an aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxolane derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)oxolane-2-carboxylate hydrochloride
  • Methyl 2-(aminomethyl)tetrahydrofuran-2-carboxylate hydrochloride

Uniqueness

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. The mixture of diastereomers also adds to its complexity and potential for diverse applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-(aminomethyl)oxolane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H

InChI Key

FESWYXKDUSTITA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC1CN.Cl

Origin of Product

United States

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